molecular formula C6H8N2O B1362951 1-Pyrazin-2-yl-ethanol CAS No. 94777-52-3

1-Pyrazin-2-yl-ethanol

Cat. No. B1362951
CAS RN: 94777-52-3
M. Wt: 124.14 g/mol
InChI Key: LRQUNKQRPBWOQQ-UHFFFAOYSA-N
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Description

1-Pyrazin-2-yl-ethanol, also known as pyrazine-2-ethanol, is an organic compound that belongs to the pyrazine family. It is a liquid at room temperature .


Synthesis Analysis

The synthesis of piperazine derivatives, which are structurally similar to 1-Pyrazin-2-yl-ethanol, has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-Pyrazin-2-yl-ethanol is a liquid at room temperature . Its molecular weight is 124.14 g/mol . Further physical and chemical properties are not specified in the retrieved sources.

Scientific Research Applications

Dual Emission in Ruthenium(II) Complexes

1-Pyrazin-2-yl-ethanol derivatives have been studied in the context of ruthenium(II) polypyridyl mixed ligand complexes, showing evidence of dual emission in fluid solutions. These findings indicate two distinct emitting states in such compounds, which can be significant in understanding the photophysical properties of ruthenium complexes (Keyes, 1998).

Coordination Behaviour with Metals

Research has also been conducted on the coordination behavior of pyrazin-2-yl-ethanol derivatives against various metals like Pd(II), Zn(II), and Cu(II). These studies have yielded complexes with different geometries and nuclearity, which are important for understanding the interaction of these compounds with metal ions and their potential applications in coordination chemistry (Muñoz et al., 2011).

Applications in Organometallic Chemistry

In organometallic chemistry, pyrazin-2-yl-ethanol derivatives have been used to synthesize ferrocenyl pyrazoles. These compounds show promise in the development of new organometallic materials, with potential applications in catalysis and material science (Zora et al., 2008).

Synthesis of Biologically Active Compounds

Pyrazin-2-yl-ethanol derivatives have been used in the synthesis of various biologically active compounds, including pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. These compounds have shown inhibition against the growth of lung cancer cells, highlighting their potential in medicinal chemistry (Zheng et al., 2011).

Polymer Chemistry

Polymer Chemistry

Pyrazin-2-yl-ethanol derivatives have been investigated in the field of polymer chemistry. For instance, they've been used as protecting groups for carboxylic acids in the synthesis of poly(methacrylic acid), showcasing their versatility in polymer modification and synthesis (Elladiou & Patrickios, 2012).

Solubility Studies

The solubility of related compounds such as decahydropyrazino[2,3-b]pyrazine in various solvents has been determined, providing valuable information for their application in different chemical processes and pharmaceutical formulations (Chen et al., 2011).

Pharmacokinetic Predictions

In the pharmaceutical sciences, pyrazin-2-yl-ethanol derivatives have been used to assess pharmacokinetic models. For example, they have been involved in the study of orally available cMet kinase inhibitors, contributing to the prediction of plasma concentration-time profiles in humans (Yamazaki et al., 2011).

Anticancer Activity Studies

Additionally, pyrazin-2-yl-ethanol derivatives have been synthesized for their potential anticancer activity, representing an important contribution to the development of new therapeutic agents (Hadiyal et al., 2020).

Safety And Hazards

The safety information available indicates that 1-Pyrazin-2-yl-ethanol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified under the GHS07 hazard class .

Future Directions

While specific future directions for 1-Pyrazin-2-yl-ethanol are not mentioned in the retrieved sources, the synthesis of structurally similar piperazine derivatives has been a focus of recent research . This suggests that further exploration of the synthesis and potential applications of 1-Pyrazin-2-yl-ethanol and similar compounds could be a valuable direction for future research.

properties

IUPAC Name

1-pyrazin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQUNKQRPBWOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341430
Record name 1-Pyrazin-2-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrazin-2-yl-ethanol

CAS RN

94777-52-3
Record name 1-Pyrazin-2-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrazin-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium borohydride (0.69 g) was added in portions to a stirred solution of acetylpyrazine (1.49 g) in ethanol (300 mL) at 0° C. The mixture was allowed to warm to room temperature and stirred for 20 min, then water (100 mL) was added and the mixture adjusted to pH 7 with 1N hydrochloric acid. The neutralized solution was concentrated in vacuo to a volume of 200 mL, saturated with sodium chloride, and extracted with ethyl acetate (3×500 mL). The organic extracts were dried (Na2 SO4) and concentrated to give a solid which was washed with dichloromethane (4×100 mL). The dichloromethane washings were concentrated to give 2-(1-hydroxyethyl)pyrazine (1.38 g) as a colorless oil.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GI Borodkin, AY Vorob'ev, MM Shakirov… - Russian Journal of …, 2011 - Springer
Abstract Treatment of 2-X-substituted pyrazines [X = H, Me, Et, Pr, i-Pr, t-Bu, MeCH(OH), H 2 N, AcNH] with O-mesitylenesulfonylhydroxylamine gave the corresponding 2-X- and 3-X-(1-…
Number of citations: 2 link.springer.com
M Pal, G Srivastava, LS Moon, RS Jolly - Bioresource technology, 2012 - Elsevier
Enantioenriched heteroaryl ethanols and aryl heteroarylmethanols are important intermediates and structural motifs in medicinal chemistry. Asymmetric biocatalytic reduction of …
Number of citations: 17 www.sciencedirect.com
AS Rowan, TS Moody, RM Howard… - Tetrahedron …, 2013 - Elsevier
Libraries of highly enantioenriched secondary alcohols in both enantiomeric forms were synthesised by enzymatic reduction of their parent ketones using selectAZyme™ carbonyl …
Number of citations: 36 www.sciencedirect.com
ME Schnute, DJ Anderson, RJ Brideau, FL Ciske… - Bioorganic & medicinal …, 2007 - Elsevier
A novel series of 2-aryl-2-hydroxyethylamine substituted 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides have been identified as potent antivirals against human herpesviruses. …
Number of citations: 57 www.sciencedirect.com
JC Hood - 2023 - search.proquest.com
Synthetic organic chemistry is a vital part of the modern world–making up 15-20% of the US economy. New synthetic reactions can lower manufacturing costs and create more …
Number of citations: 0 search.proquest.com

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